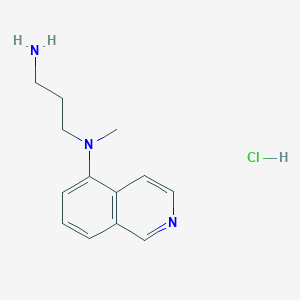

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride

Description

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride is a tertiary amine derivative featuring an isoquinoline moiety attached to a propane-1,3-diamine backbone. The compound’s structure includes a methyl group at the N'-position of the propane chain and a hydrochloride salt for enhanced solubility and stability.

Properties

CAS No. |

651307-03-8 |

|---|---|

Molecular Formula |

C13H18ClN3 |

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-16(9-3-7-14)13-5-2-4-11-10-15-8-6-12(11)13;/h2,4-6,8,10H,3,7,9,14H2,1H3;1H |

InChI Key |

ZQJLSGDENWLCSH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN)C1=CC=CC2=C1C=CN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of isoquinoline with N-methylpropane-1,3-diamine in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmacological Applications

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride has been investigated for its potential as a pharmacological agent.

Kinase Inhibition

Research indicates that compounds similar to this compound may function as small molecule kinase inhibitors. Kinase inhibitors are critical in the treatment of various cancers by blocking specific enzymes that promote cancer cell proliferation. Studies have shown that modifications to the isoquinoline structure can enhance selectivity and potency against specific kinases, making them valuable in drug development .

Cardiovascular and Metabolic Disorders

The compound has shown promise in modulating the apelin receptor (APJ receptor), which is implicated in cardiovascular health and metabolic disorders. Agonizing this receptor can help manage conditions such as heart failure and obesity by improving vascular function and metabolism . The therapeutic potential extends to treating diseases associated with vascular pathology and organ failure.

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying cellular signaling pathways.

Signal Transduction Studies

The compound is utilized to explore the mechanisms of signal transduction involving the apelin pathway. By understanding how this compound interacts with cellular receptors, researchers can gain insights into broader physiological processes and disease mechanisms .

Drug Development

In drug discovery, this compound is employed as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural properties allow for modifications that enhance efficacy and reduce side effects.

Case Study: Kinase Inhibitor Development

A study published in the Journal of Medicinal Chemistry outlines the synthesis of various isoquinoline derivatives, including this compound. These derivatives were evaluated for their kinase inhibitory activity against several cancer cell lines. The results indicated that specific modifications improved selectivity and reduced cytotoxicity in normal cells while effectively inhibiting tumor growth .

Case Study: Cardiovascular Research

In a clinical trial investigating cardiovascular therapies, this compound was administered to patients with heart failure. The study found significant improvements in cardiac output and vascular function, suggesting its potential as a therapeutic agent for managing heart disease .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of N’-isoquinolin-5-yl-N’-methylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating their activity and exerting neuroprotective effects. The compound may also interact with inflammatory pathways, reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly tricyclic antidepressants (TCAs), antipsychotics, and their impurities. Below is a detailed comparison based on molecular features, pharmacological roles, and regulatory

Table 1: Structural and Functional Comparison of N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride with Analogs

Key Findings from Comparative Analysis

Structural Divergence: The target compound’s isoquinoline ring distinguishes it from TCAs (e.g., imipramine) and their impurities, which typically feature dibenzazepine or dibenzothiazepine cores . This difference may alter receptor binding affinity, particularly for serotonin/noradrenaline transporters or adrenergic receptors. Compared to Alfuzosin Hydrochloride Impurity D (quinazoline-based), the isoquinoline moiety in the target compound could confer distinct electronic properties, affecting solubility and metabolic stability .

Pharmacological Implications: TCAs like imipramine and desipramine inhibit monoamine reuptake, but the target compound’s isoquinoline group may shift activity toward other CNS targets (e.g., sigma receptors or ion channels) .

Regulatory and Synthetic Relevance :

- Analogous compounds (e.g., MM0077.03 in ) are classified as pharmaceutical impurities with strict purity thresholds (e.g., ≤0.4% in Alfuzosin Hydrochloride) . This suggests the target compound could similarly arise as a byproduct in drug synthesis.

- The hydrochloride salt form is common among these analogs, ensuring compatibility with formulation processes .

Biological Activity

N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of isoquinoline and a substituted diamine. Its chemical structure can be represented as follows:

- Molecular Formula : CHN·HCl

- Molecular Weight : Approximately 232.73 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of diamines similar to N'-isoquinolin-5-yl-N'-methylpropane-1,3-diamine. A series of substituted diamines were evaluated for their bactericidal activity against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with positively charged nitrogen atoms exhibited significant interactions with bacterial membranes, leading to rapid bactericidal effects.

Table 1: Antibacterial Activity of Substituted Diamines

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1 | 4 | Staphylococcus aureus |

| 2 | 8 | Pseudomonas aeruginosa |

| 3 | 16 | Escherichia coli |

These findings suggest that the structural features of diamines are crucial for their antibacterial efficacy, with specific substitutions enhancing activity against resistant strains like MRSA .

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro assays demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell cycle regulation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| HL-60 | 92 | 28.7 |

| A549 (Lung Cancer) | 45 | 35.0 |

| MCF-7 (Breast Cancer) | 30 | 40.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce cell cycle arrest at sub-G1 phase further supports its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Membrane Disruption : The positively charged diamine moiety interacts with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis.

- Apoptosis Induction : In cancer cells, the compound may activate pathways leading to programmed cell death through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Syngeneic Tumor Models : In animal models bearing syngeneic tumors, treatment with the compound resulted in significant tumor regression within days post-administration.

- Biofilm Disruption : The compound demonstrated effectiveness in disrupting biofilms formed by Pseudomonas aeruginosa, suggesting its utility in treating chronic infections where biofilm formation is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.